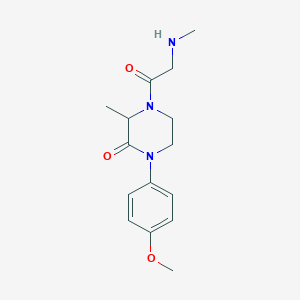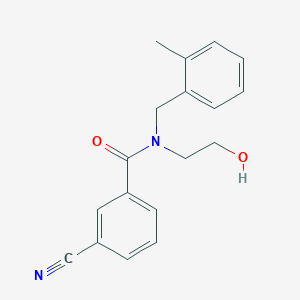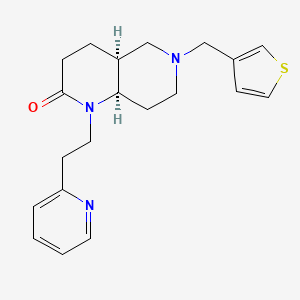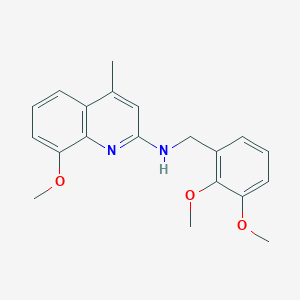
1-(4-methoxyphenyl)-3-methyl-4-(N-methylglycyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxyphenyl)-3-methyl-4-(N-methylglycyl)piperazin-2-one, also known as MG-2 or N-methylglycyl-4-methoxyphenylalanine-piperazinone, is a chemical compound that belongs to the class of piperazine derivatives. It is a synthetic compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 1-(4-methoxyphenyl)-3-methyl-4-(N-methylglycyl)piperazin-2-one is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. It has also been shown to have an affinity for the benzodiazepine receptor, which may contribute to its anxiolytic properties.
Biochemical and Physiological Effects
1-(4-methoxyphenyl)-3-methyl-4-(N-methylglycyl)piperazin-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA and decrease the levels of glutamate in the brain, which may contribute to its anticonvulsant and anxiolytic properties. It has also been shown to increase the release of acetylcholine, which may contribute to its cognitive enhancing properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-methoxyphenyl)-3-methyl-4-(N-methylglycyl)piperazin-2-one in lab experiments is its high potency and selectivity. This allows for more precise and accurate results. However, one of the limitations is its low solubility, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-(4-methoxyphenyl)-3-methyl-4-(N-methylglycyl)piperazin-2-one. One potential direction is to investigate its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. Another potential direction is to investigate its potential as a cognitive enhancer in healthy individuals. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective synthesis methods.
Méthodes De Synthèse
The synthesis of 1-(4-methoxyphenyl)-3-methyl-4-(N-methylglycyl)piperazin-2-one involves the reaction of N-methylglycine with 4-methoxybenzoyl chloride, followed by the reaction of the resulting N-methylglycine-4-methoxybenzoyl chloride with 1-methylpiperazine. The final product is obtained after purification by recrystallization. The purity and identity of the compound are confirmed by spectroscopic techniques such as NMR and IR.
Applications De Recherche Scientifique
1-(4-methoxyphenyl)-3-methyl-4-(N-methylglycyl)piperazin-2-one has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, analgesic, and anxiolytic properties in animal models. It has also been investigated for its potential as a cognitive enhancer and as a treatment for neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-methyl-4-[2-(methylamino)acetyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-11-15(20)18(9-8-17(11)14(19)10-16-2)12-4-6-13(21-3)7-5-12/h4-7,11,16H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWLCIDPZDRJDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CCN1C(=O)CNC)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-3-methyl-4-(N-methylglycyl)piperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-{[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5294278.png)
![2-[(3-hydroxy-1-adamantyl)acetyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5294286.png)
![2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(2-pyridinylmethyl)acetamide](/img/structure/B5294287.png)

![2,3,5-trimethyl-N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5294299.png)
![1-(2-methyl-4-pyridinyl)-4-{[2-(1-piperidinyl)-5-pyrimidinyl]methyl}-1,4-diazepane](/img/structure/B5294300.png)

![N-[3-(methylthio)phenyl]-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5294311.png)
![6-(2-chlorobenzyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5294330.png)
![4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B5294344.png)
![1-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5294345.png)